molecular formula C20H26N2O2S B5566344 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride

1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride

Cat. No. B5566344
M. Wt: 358.5 g/mol
InChI Key: MWMOZAFYPWUBJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride is a chemical compound that belongs to the class of amine compounds. It is also known as TASP0433864 and has been researched for its potential application in various scientific studies.

Mechanism of Action

The mechanism of action of 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride involves the inhibition of the N-type calcium channel. This leads to a decrease in the release of neurotransmitters, which can reduce the transmission of pain signals. The compound has also been shown to have an inhibitory effect on the activity of voltage-gated potassium channels, which can further enhance its analgesic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride have been studied in various animal models. It has been shown to have an analgesic effect in models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride is its potential application in the treatment of neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects, which can be useful in the treatment of anxiety and depression. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it has a low solubility in water, which can make it difficult to administer in animal models. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride. One area of research could be to investigate its potential application in the treatment of other types of pain, such as visceral pain. Another area of research could be to investigate its potential application in the treatment of anxiety and depression. Additionally, research could be conducted to optimize the synthesis method and improve the solubility and half-life of the compound.

Synthesis Methods

The synthesis of 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride was first reported in 2013 by Takahashi et al. The synthesis was carried out in three steps, starting from commercially available starting materials. The first step involved the preparation of 2-[(phenylsulfonyl)methyl]benzylamine by reacting 2-chloromethylbenzyl chloride with sodium phenylsulfinate. The second step involved the preparation of 1-(3-aminopropyl)azepane by reacting 3-azepanamine with 1,3-dibromopropane. The final step involved the condensation of 2-[(phenylsulfonyl)methyl]benzylamine with 1-(3-aminopropyl)azepane to yield 1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride.

Scientific Research Applications

1-{2-[(phenylsulfonyl)methyl]benzyl}-3-azepanamine dihydrochloride has been researched for its potential application in various scientific studies. One of the main areas of research has been in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of the N-type calcium channel, which is involved in the release of neurotransmitters. This makes it a potential candidate for the treatment of neuropathic pain.

properties

IUPAC Name

1-[[2-(benzenesulfonylmethyl)phenyl]methyl]azepan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c21-19-10-6-7-13-22(15-19)14-17-8-4-5-9-18(17)16-25(23,24)20-11-2-1-3-12-20/h1-5,8-9,11-12,19H,6-7,10,13-16,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMOZAFYPWUBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)CC2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(Phenylsulfonyl)methyl]benzyl}azepan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.